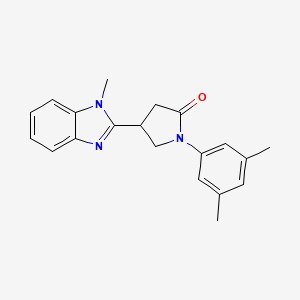

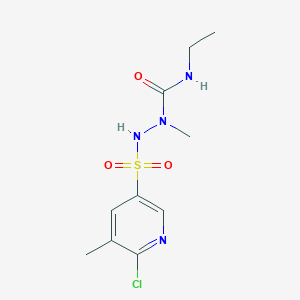

1-(3,5-Dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(3,5-Dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one" is a complex organic molecule that may be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be used to infer potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including cyclization and substitution reactions. For instance, the synthesis of benzimidazole derivatives as thromboxane A2 receptor antagonists involves the substitution in the 2-position by an alkanoic or mercaptoalkanoic acid chain . Similarly, pyrrolidine derivatives are synthesized via a 1,3-dipolar cycloaddition reaction . These methods suggest that the synthesis of "1-(3,5-Dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one" could also involve such cyclization and substitution steps.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal structure of a novel pyrimidinylaminoisobenzofuranone was determined using X-ray single crystal diffraction . The stereochemistry of certain pyrrolidine derivatives was also characterized by single crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of "1-(3,5-Dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one."

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes interactions with biological targets such as DNA or enzymes. For instance, a pyrimidinylaminoisobenzofuranone compound was found to bind to DNA via the minor groove . Additionally, benzimidazole derivatives have shown antimicrobial activity . These findings suggest that "1-(3,5-Dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one" may also exhibit biological activity and could potentially interact with biological macromolecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be influenced by their molecular structure. For example, the basicity and stability of a dinitrobenzoic acid derivative were attributed to resonance stabilization . The acid dissociation constants of pyrrolidine derivatives were determined, which is important for understanding their behavior in different pH environments . These properties are crucial for the development of pharmaceutical agents and could be relevant for "1-(3,5-Dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one" as well.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Novel synthetic pathways have been developed to create benzimidazole derivatives and related compounds with unique properties. For instance, the synthesis and characterization of novel hyperbranched polybenzimidazoles based on an AB2 monomer have been reported, highlighting their good solubility in aprotic solvents and excellent thermal properties (Li et al., 2006). Similarly, the synthesis of soluble and thermally stable polyimides from unsymmetrical diamine containing 2,4,5-triaryl imidazole pendent group demonstrates the potential of these compounds in high-performance materials (Ghaemy & Alizadeh, 2009).

Pharmacological Investigations

Research into benzimidazole and imidazole derivatives has led to the discovery of compounds with significant pharmacological activities. For example, novel benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives have been synthesized and evaluated for anti-Alzheimer's activity, demonstrating potential as therapeutic agents (Gupta et al., 2020).

Antimicrobial Evaluation

The antimicrobial evaluation of novel pyrazolo〔1,5-a〕pyrimidine triazolo〔1,5-a〕pyrimidine and Pyrimido〔1,2-a〕benzimidazole derivatives highlights the potential use of these compounds in combating bacterial and fungal infections (Farag et al., 2007).

Material Science Applications

The development of polymeric and solid lipid nanoparticles for the sustained release of agricultural fungicides demonstrates the application of benzimidazole derivatives in enhancing the delivery and efficacy of bioactive compounds in agricultural settings (Campos et al., 2015).

Catalytic and Chemical Properties

Research into the catalytic and chemical properties of benzimidazole derivatives has led to insights into their potential use in chemical synthesis and materials science. For instance, the Lewis Acid Enhanced Ethene Dimerization and Alkene Isomerization study reveal the catalytic activity of pyridyldimethoxybenzimidazole nickel(II) hydride species (Escobar et al., 2015).

Propiedades

IUPAC Name |

1-(3,5-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-13-8-14(2)10-16(9-13)23-12-15(11-19(23)24)20-21-17-6-4-5-7-18(17)22(20)3/h4-10,15H,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGQXNFCYNDNNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2514261.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2514262.png)

![5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2514263.png)

![1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2514268.png)

![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2514271.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2514272.png)

![N-(4-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2514275.png)

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2514284.png)